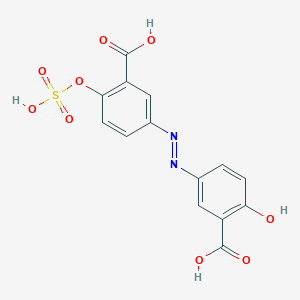

奥沙拉嗪-O-硫酸盐

描述

L-谷氨酸,也称为L-谷氨酸,是一种α-氨基酸,几乎所有生物都使用它来合成蛋白质。对人类来说,它是一种非必需营养素,这意味着人体可以合成足够用于其自身的营养素。 L-谷氨酸是脊椎动物神经系统中最丰富的兴奋性神经递质,并作为 GABA 能神经元中抑制性γ-氨基丁酸合成的前体 .

科学研究应用

L-谷氨酸在各个领域都有着广泛的科学研究应用:

化学: 用作肽和蛋白质合成的构建块。

生物学: 在细胞代谢和神经传递中起着至关重要的作用。

作用机制

L-谷氨酸通过激活离子型和代谢型谷氨酸受体来发挥作用。离子型受体包括非NMDA(AMPA和海人藻酸)和NMDA受体。 游离谷氨酸不能以可观的量穿过血脑屏障;相反,它会转化为L-谷氨酰胺,大脑利用它作为燃料和蛋白质合成 .

生化分析

Biochemical Properties

Olsalazine-O-sulfate is a product of the metabolism of Olsalazine in the liver . The parent compound, Olsalazine, comprises two mesalamine molecules joined by an azo bridge, which is cleaved in the colon . Olsalazine is an anti-inflammatory agent that works by inhibiting cyclooxygenase and lipoxygenase, subsequently reducing the production of pro-inflammatory factors like prostaglandin and leukotriene .

Cellular Effects

Olsalazine-O-sulfate, as a metabolite of Olsalazine, may share some of its cellular effects. Olsalazine is known to exert anti-inflammatory effects on epithelial cells of the colon . It is used in the treatment of ulcerative colitis, suggesting it may have significant effects on various types of cells and cellular processes .

Molecular Mechanism

Olsalazine, from which it is derived, works by inhibiting cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory factors like prostaglandin and leukotriene .

Temporal Effects in Laboratory Settings

Olsalazine has a plasma elimination half-life of approximately 1 hour, and Olsalazine-O-sulfate has a half-life of approximately 7 days .

Dosage Effects in Animal Models

The effects of Olsalazine and its analogues have been reviewed in different experimental animal models .

Metabolic Pathways

Olsalazine-O-sulfate is formed when a small proportion (≈10%) of Olsalazine is conjugated in the liver . This suggests that it is involved in the metabolic pathways of the liver.

Transport and Distribution

Olsalazine, from which it is derived, is designed to be delivered to the colon .

准备方法

合成路线和反应条件

L-谷氨酸可以通过多种方法合成。一种常见的方法涉及使用谷氨酸棒状杆菌等微生物的发酵过程。葡萄糖通过Embden Meyerhof-Parnas途径和戊糖磷酸途径被谷氨酸生成微生物分解成C3和C2片段。然后,这些片段被导入三羧酸循环,在此形成关键的前体α-酮戊二酸。 然后,该前体通过NADP依赖性谷氨酸脱氢酶催化的还原胺化与游离铵离子转化为L-谷氨酸 .

工业生产方法

L-谷氨酸的工业生产主要涉及发酵。L-谷氨酸的生产和排泄取决于细胞通透性,可以通过生物素缺乏、添加青霉素或添加饱和脂肪酸或脂肪酸衍生物来提高。 发酵过程受多种因素的影响,例如碳源(例如葡萄糖、蔗糖、淀粉水解物)、氮源(例如硫酸铵、氯化铵)、生长因子(例如生物素)、氧气供应和培养基的pH值 .

化学反应分析

反应类型

L-谷氨酸会发生各种化学反应,包括:

氧化: L-谷氨酸可以通过谷氨酸脱氢酶氧化为α-酮戊二酸。

还原: L-谷氨酸可以通过谷氨酸脱羧酶还原为γ-氨基丁酸。

取代: L-谷氨酸可以进行取代反应,其中氨基被其他官能团取代。

常用试剂和条件

氧化: 常用试剂包括NAD+和谷氨酸脱氢酶。

还原: 常用试剂包括磷酸吡哆醛和谷氨酸脱羧酶。

取代: 可以使用各种试剂,具体取决于所需的取代。

主要产品

氧化: α-酮戊二酸

还原: γ-氨基丁酸

相似化合物的比较

L-谷氨酸通常与其他氨基酸(如L-谷氨酰胺和L-天冬氨酸)进行比较。虽然L-谷氨酸主要是一种兴奋性神经递质,但L-谷氨酰胺是L-谷氨酸的前体,并参与各种代谢过程。 L-天冬氨酸是另一种兴奋性氨基酸,具有相似的功能,但受体亲和力和代谢途径不同 .

类似化合物

- L-谷氨酰胺

- L-天冬氨酸

- γ-氨基丁酸

- α-酮戊二酸

L-谷氨酸作为神经递质的独特作用及其在各种代谢途径中的参与突出了其在生物学和工业领域的重要性。

属性

IUPAC Name |

5-[(3-carboxy-4-sulfooxyphenyl)diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O9S/c17-11-3-1-7(5-9(11)13(18)19)15-16-8-2-4-12(25-26(22,23)24)10(6-8)14(20)21/h1-6,17H,(H,18,19)(H,20,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGXLRXDXJZSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OS(=O)(=O)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116430-58-1 | |

| Record name | Olsalazine-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

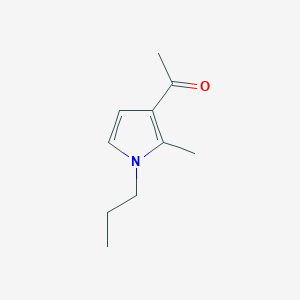

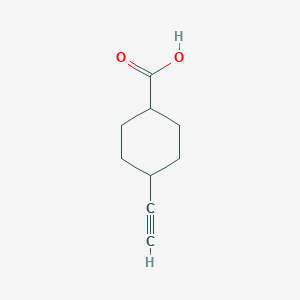

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2-oxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)

![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)